molecular formula C10H14FN3 B1407220 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine CAS No. 1549383-00-7

6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine

Cat. No.: B1407220
CAS No.: 1549383-00-7
M. Wt: 195.24 g/mol
InChI Key: VOQZQUKTSSUCIH-UHFFFAOYSA-N
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Description

6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine is a heterocyclic compound that features a fluorine atom, a piperidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate as a fluorinating reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to its targets, while the piperidine and pyridine rings contribute to its overall pharmacological profile. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-N-(piperidin-1-yl)pyridin-2-amine is unique due to the combination of its fluorine atom, piperidine ring, and pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoro-N-piperidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-9-5-4-6-10(12-9)13-14-7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQZQUKTSSUCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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